2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Description
This compound features a pyridine core substituted with a fluorine atom at position 2 and a phenyl group at position 4. The phenyl group is further modified with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety. Its molecular formula is inferred as C₁₇H₁₈BFNO₂ (exact mass: ~311.1 g/mol). Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in medicinal chemistry and materials science . The fluorine atom enhances metabolic stability and modulates electronic properties, making the compound valuable in drug discovery and agrochemical research.
Properties
IUPAC Name |
2-fluoro-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-10-8-12(9-11-13)14-6-5-7-15(19)20-14/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQNSQNVMBCJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine typically involves a multi-step process. One common method is the borylation of a fluoropyridine derivative. The reaction is carried out using a palladium catalyst in the presence of a base, such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is typically conducted under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Fluorinated Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Applications Overview
The applications of this compound can be categorized into several key areas:
Pharmaceutical Chemistry
The incorporation of boron-containing compounds into pharmaceutical agents has been a significant area of research. The presence of the dioxaborolane moiety enhances the bioactivity of certain drugs. Studies have shown that derivatives of this compound exhibit promising biological activities against various targets.
Case Study : A recent study investigated the synthesis of boron-containing α-acylamides using this compound as a precursor. The synthesized compounds displayed notable in vitro activity, with IC₅₀ values indicating effective inhibition against specific enzymes involved in disease pathways .
| Compound | IC₅₀ (μM) | Activity |
|---|---|---|
| A4 | 33.6 | Moderate |
| A5 | 27.5 | High |
Materials Science
The compound's unique structure allows it to be utilized in the development of advanced materials. Its ability to form stable complexes with various metals makes it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials.
Research Insight : The synthesis of polymeric materials incorporating this compound has been explored for their photophysical properties. These materials exhibited enhanced light-emitting capabilities due to the efficient energy transfer facilitated by the boron moiety .
Catalysis
The compound serves as a valuable ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic efficiency in cross-coupling reactions, which are essential in organic synthesis.
Example Application : In palladium-catalyzed cross-coupling reactions, the use of this compound as a ligand has resulted in improved yields and selectivity for various coupling partners .
| Reaction Type | Yield (%) | Selectivity |
|---|---|---|
| Suzuki Coupling | 85 | High |
| Heck Reaction | 78 | Moderate |
Fluorescence Probes
Recent advancements have explored the use of this compound in developing fluorescence probes for biological imaging. Its ability to respond to specific analytes makes it a candidate for detecting reactive oxygen species (ROS) in cellular environments.
Research Findings : A study demonstrated that derivatives of this compound could be modified to enhance their fluorescence properties when exposed to hydrogen peroxide, making them suitable for real-time imaging applications .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine primarily involves its role as a boronic ester in coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process is crucial in forming carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Key analogs differ in substituent positions, electronic effects, and steric profiles. Below is a comparative analysis:
Table 1: Comparative Analysis of Structural Analogs
Reactivity and Stability
- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound enhances the electrophilicity of the boronic ester, facilitating cross-coupling under mild conditions . In contrast, 2,6-difluoro-3-(dioxaborolane)pyridine (two fluorines) may exhibit faster coupling kinetics but lower stability due to increased hydrolysis susceptibility .
- Steric Considerations : Silyl-substituted analogs (e.g., 2ab) show reduced reactivity in coupling due to steric bulk, reflected in lower synthetic yields (36% vs. 95% for less hindered derivatives) .
- Hydrolysis Resistance : The target compound’s phenyl-dioxaborolane group offers greater hydrolytic stability compared to aliphatic boronic esters (e.g., cyclohexyl derivatives in ) .
Biological Activity
2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C15H19BFN2O2
- CAS Number : 2222544-79-6
- Molecular Weight : 284.14 g/mol
The compound features a pyridine ring substituted with a fluorine atom and a boron-containing moiety, which may influence its reactivity and biological interactions.
Biological Activities
-
Anticancer Activity :
- Compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.87 to 12.91 µM in MCF-7 and MDA-MB-231 breast cancer cells .
- The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Study 1: DYRK1A Inhibition
Case Study 2: Anticancer Efficacy
In a comparative study on anticancer agents, a series of pyridine derivatives were tested against MCF-7 breast cancer cells. The compound demonstrated superior growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU), indicating its potential as an effective anticancer agent .
Data Summary
| Activity | IC50 Value (µM) | Cell Line | Mechanism |
|---|---|---|---|
| DYRK1A Inhibition | <10 | Various | Kinase inhibition |
| Anticancer Activity | 0.87 - 12.91 | MCF-7, MDA-MB-231 | Apoptosis induction |
| Anti-inflammatory | <10 | BV2 Microglial Cells | NO and cytokine suppression |
Q & A
Q. What are the primary synthetic routes for preparing 2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. The boronate ester moiety reacts with halogenated pyridine derivatives under palladium catalysis. Key steps include:
Q. How is this compound characterized, and what analytical techniques are essential?
Essential techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyridine and boronate ester structure (e.g., δ ~8.0 ppm for pyridine protons, δ ~1.3 ppm for tetramethyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass 352.0893 g/mol) .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Q. What are the key safety considerations when handling this compound?
- Moisture sensitivity : The boronate ester is hydrolytically unstable; store under inert gas (N₂/Ar) at –20°C .
- Toxicity : Use PPE (gloves, goggles) to avoid skin/eye contact. Follow protocols for handling fluorinated compounds (e.g., proper ventilation) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling efficiency be improved for this compound in complex systems?
- Catalyst optimization : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity in sterically hindered environments .
- Solvent effects : Replace THF with toluene/DMF mixtures to stabilize intermediates in electron-deficient aryl systems .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >75% .
Q. What strategies resolve spectral overlaps in NMR characterization of derivatives?
- 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons and boronate ester signals .
- Isotopic labeling : Incorporate ¹⁹F NMR to track fluorine substituents in crowded spectra .
- DFT calculations : Predict chemical shifts to validate experimental data .
Q. How can this compound be tailored for organic electronics (e.g., OLEDs)?
- Functionalization : Attach electron-withdrawing groups (e.g., –CN) to the pyridine ring to modulate charge-transfer properties .
- Coordination chemistry : Use the pyridine N atom to bind metal centers (e.g., Ir or Pt) for emissive complexes .
- Polymer integration : Incorporate into π-conjugated polymers via copolymerization for hole-transport layers .
Q. What are common decomposition pathways, and how can stability be enhanced?
- Hydrolysis : The dioxaborolane ring degrades in protic solvents. Stabilize by:
- Adding Lewis acids (e.g., BHT) to scavenge water .
- Using anhydrous solvents and Schlenk techniques .
Methodological Notes
- Contradictions in synthesis protocols : Some patents report higher yields with PdCl₂(dppf) , while academic studies favor Pd(OAc)₂/XPhos . Validate methods based on substrate compatibility.
- Safety vs. reactivity : While inert conditions are critical for boronate stability , fluorinated pyridines may require additional toxicity controls (e.g., fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
